A Technical Guide to 3-Iodo-4-methoxy-pyridin-2-ylamine: Properties, Synthesis, and Reactivity for Advanced Drug Discovery
A Technical Guide to 3-Iodo-4-methoxy-pyridin-2-ylamine: Properties, Synthesis, and Reactivity for Advanced Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic building blocks are indispensable tools for the construction of novel molecular entities with therapeutic potential. Among these, substituted pyridines are a cornerstone, owing to their presence in numerous FDA-approved drugs and their ability to engage in critical biological interactions.[1][2] 3-Iodo-4-methoxy-pyridin-2-ylamine is a highly functionalized pyridine scaffold that offers a unique combination of reactive sites, making it a valuable intermediate for researchers, scientists, and drug development professionals. Its structure features a nucleophilic amino group, an electron-donating methoxy group, and a strategically placed iodine atom, which serves as a versatile handle for advanced carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth technical overview of its chemical properties, a plausible synthetic route, its reactivity in key synthetic transformations, and essential safety protocols.
Section 1: Core Chemical and Physical Properties
3-Iodo-4-methoxy-pyridin-2-ylamine is a solid at room temperature and is classified as a halogenated heterocyclic building block.[3] The combination of the amino and methoxy groups makes the pyridine ring electron-rich, which influences its reactivity and physical properties.
| Property | Value | Source |
| IUPAC Name | 3-iodo-4-methoxypyridin-2-amine | PubChem[4] |
| CAS Number | 956485-64-6 | Sigma-Aldrich[3] |
| Molecular Formula | C₆H₇IN₂O | PubChem[4] |
| Molecular Weight | 250.04 g/mol | Sigma-Aldrich[3] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| InChI Key | QBPYHICVLNIUPW-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| SMILES | COc1ccnc(N)c1I | Sigma-Aldrich[3] |
Section 2: Synthesis and Characterization
While specific vendor-proprietary synthesis methods may vary, a logical and plausible synthetic pathway can be designed based on established principles of pyridine chemistry. The most direct approach involves the regioselective iodination of the readily available precursor, 2-amino-4-methoxypyridine.
Plausible Synthetic Pathway
The synthesis hinges on the electrophilic iodination of an activated pyridine ring. The 2-amino and 4-methoxy groups are both activating, ortho-, para-directing substituents. The 3-position is ortho to the strongly activating amino group, making it the most likely site for electrophilic substitution.
Caption: Plausible synthesis of the target compound via electrophilic iodination.
Experimental Protocol: Electrophilic Iodination
This protocol is a representative example. Optimization of solvent, temperature, and reaction time may be necessary.
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-amino-4-methoxypyridine (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF).
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reaction's exothermicity and improve regioselectivity.
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Reagent Addition: Slowly add a solution of N-Iodosuccinimide (NIS) (1.1 eq) in THF to the stirred reaction mixture. The slow addition helps maintain temperature control and prevents the formation of di-iodinated byproducts.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
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Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product via silica gel column chromatography to yield the pure 3-Iodo-4-methoxy-pyridin-2-ylamine.
Spectroscopic Characterization (Predicted)
| Data Type | Predicted Chemical Shifts and Multiplicities |
| ¹H NMR | δ 8.0-8.2 ppm (d, 1H): Pyridine H6, doublet due to coupling with H5. δ 6.7-6.9 ppm (d, 1H): Pyridine H5, doublet due to coupling with H6. δ 5.0-5.5 ppm (s, 2H): Broad singlet for the -NH₂ protons. δ 3.8-4.0 ppm (s, 3H): Singlet for the -OCH₃ protons. |
| ¹³C NMR | δ 160-165 ppm: C4 (attached to -OCH₃). δ 155-160 ppm: C2 (attached to -NH₂). δ 145-150 ppm: C6. δ 105-110 ppm: C5. δ 85-90 ppm: C3 (attached to Iodine, significant upfield shift due to heavy atom effect). δ 55-60 ppm: -OCH₃ carbon. |
| Mass Spec (ESI) | Expected [M+H]⁺ at m/z = 251.0 |
| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~2950 (C-H stretch), ~1600 (C=C/C=N stretch), ~1250 (C-O stretch) |
Section 3: Chemical Reactivity and Synthetic Utility
The primary value of 3-Iodo-4-methoxy-pyridin-2-ylamine lies in its capacity to serve as a versatile building block, primarily through reactions at the C3-iodo position. Palladium-catalyzed cross-coupling reactions are the most powerful transformations for this substrate.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is highly susceptible to oxidative addition to a Palladium(0) center, initiating catalytic cycles that form new C-C or C-N bonds. This reactivity is the cornerstone of its utility in drug discovery programs.
The Suzuki-Miyaura reaction is a robust method for forming biaryl or aryl-alkenyl structures. The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6] The choice of ligand and base is critical, especially with heterocyclic substrates where the pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis.[7][8]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Iodo-4-methoxy-pyridin-2-ylamine AldrichCPR 956485-64-6 [sigmaaldrich.com]
- 4. 3-Iodo-4-methoxy-pyridin-2-ylamine | C6H7IN2O | CID 24229206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
